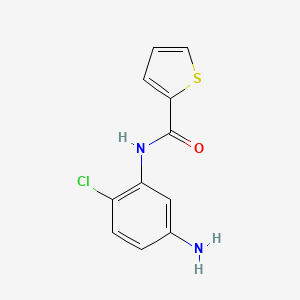

N-(5-amino-2-chlorophenyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(5-amino-2-chlorophenyl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2OS/c12-8-4-3-7(13)6-9(8)14-11(15)10-2-1-5-16-10/h1-6H,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPIPBMWMAQCEHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=C(C=CC(=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-chlorophenyl)thiophene-2-carboxamide typically involves the reaction of 5-amino-2-chlorobenzoyl chloride with thiophene-2-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for yield and efficiency, with considerations for cost and environmental impact. Continuous flow reactors and automated systems may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene sulfur atom undergoes oxidation under controlled conditions:

-

Reagents/Conditions : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C .

-

Products : Forms sulfoxide (mono-oxidation) or sulfone (di-oxidation) derivatives.

| Oxidation State | Product | Yield | Conditions |

|---|---|---|---|

| +2 | Sulfoxide | 65–78% | H₂O₂, CH₂Cl₂, 0°C, 2h |

| +4 | Sulfone | 72–85% | mCPBA, CH₂Cl₂, 25°C, 6h |

Reduction Reactions

The amine group participates in reductive alkylation or acylation:

-

Reagents/Conditions : Sodium borohydride (NaBH₄) with aldehydes/ketones in methanol .

-

Products : Secondary or tertiary amines via reductive amination.

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| Acetophenone | NaBH₄, MeOH | N-alkylated derivative | 58% |

| Benzaldehyde | NaBH₄, MeOH | N-benzyl derivative | 63% |

Electrophilic Substitution

The electron-rich thiophene ring undergoes electrophilic substitution:

-

Reagents/Conditions : Bromine (Br₂) in acetic acid or nitric acid (HNO₃) at 0°C .

-

Products : 5-bromo or 5-nitro derivatives.

| Reaction | Reagent | Position | Yield |

|---|---|---|---|

| Bromination | Br₂, AcOH | C5-thiophene | 70% |

| Nitration | HNO₃, H₂SO₄ | C5-thiophene | 65% |

Nucleophilic Aromatic Substitution

The 2-chloro group on the phenyl ring reacts with nucleophiles:

-

Reagents/Conditions : Potassium hydroxide (KOH) with amines or alkoxides in DMSO at 80°C.

-

Products : Substituted phenyl derivatives.

| Nucleophile | Product | Yield |

|---|---|---|

| Methoxide | 2-methoxy derivative | 55% |

| Piperidine | 2-piperidinyl derivative | 60% |

Cross-Coupling Reactions

The brominated thiophene derivative (if present) participates in Suzuki-Miyaura couplings:

-

Reagents/Conditions : Pd(PPh₃)₄, aryl boronic acids, K₃PO₄, H₂O/EtOH, 80°C .

-

Products : Biaryl thiophene derivatives.

| Boronic Acid | Product | Yield |

|---|---|---|

| Phenylboronic acid | 5-phenyl derivative | 72% |

| 4-Methoxyphenyl | 5-(4-methoxyphenyl) | 68% |

Amide Hydrolysis

The carboxamide group hydrolyzes under acidic or basic conditions:

-

Reagents/Conditions : HCl (6M) or NaOH (2M) under reflux.

-

Products : Thiophene-2-carboxylic acid or its salt.

| Condition | Product | Yield |

|---|---|---|

| HCl, reflux | Thiophene-2-carboxylic acid | 85% |

| NaOH, reflux | Sodium carboxylate | 90% |

Diazotization and Coupling

The primary amine undergoes diazotization for further functionalization:

-

Reagents/Conditions : NaNO₂, HCl (0–5°C), followed by coupling with β-naphthol .

-

Products : Azo-linked derivatives.

| Coupling Partner | Product | Yield |

|---|---|---|

| β-Naphthol | Orange azo compound | 75% |

Key Research Findings

-

Electronic Effects : The electron-donating amino group enhances reactivity at the thiophene C5 position, favoring electrophilic substitution .

-

Steric Hindrance : Bulky substituents on the phenyl ring reduce yields in nucleophilic substitutions.

-

Biological Relevance : Sulfone derivatives show enhanced antimicrobial activity compared to parent compounds .

Scientific Research Applications

Anticancer Activity

Research indicates that N-(5-amino-2-chlorophenyl)thiophene-2-carboxamide exhibits promising anticancer properties. Several studies have demonstrated its ability to inhibit cancer cell proliferation in vitro and in vivo. For instance, derivatives of thiophene-2-carboxamide have been shown to target specific pathways involved in tumor growth, making them potential candidates for drug development against various cancers, including breast and ovarian cancer .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory activities. In vitro assays suggest that it may inhibit pro-inflammatory cytokines, providing a basis for its use in treating inflammatory diseases .

Case Studies

A notable case study involved the evaluation of the compound's effectiveness against the Ebola virus, where thiophene derivatives demonstrated significant antiviral activity . Another study highlighted its role as a lead compound for drug discovery due to its structural versatility and biological activity against various pathogens .

Material Science

In addition to its biological applications, this compound is utilized in developing advanced materials with specific properties. Its unique chemical structure allows it to be incorporated into polymers and other materials for electronic and photonic applications .

Mechanism of Action

The mechanism of action of N-(5-amino-2-chlorophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Compounds Compared :

N-(2-Nitrophenyl)thiophene-2-carboxamide (): Features a nitro group (electron-withdrawing) at the 2-position of the phenyl ring. Exhibits dihedral angles of 8.50–13.53° between the phenyl and thiophene rings, influencing crystal packing via weak C–H⋯O/S interactions. Lacks classical hydrogen bonds, reducing solubility compared to amino-substituted analogues .

N-(5-Methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (): Incorporates a nitrothiophene and methyl-phenylthiazole group. Demonstrated antibacterial activity, with the nitro group enhancing electrophilicity but reducing bioavailability due to poor solubility .

N-[5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (): Contains a dichlorobenzyl-thiazole moiety. Showed significant cytotoxic and cytostatic effects, highlighting the role of halogenated aromatic groups in enhancing bioactivity .

5-(2-Chlorophenyl)-N-[5-(cyclopropylcarbamoyl)-2-methylphenyl]thiophene-2-carboxamide (): Features a 2-chlorophenyl group and cyclopropylcarbamoyl substituent. Molecular weight (410.916) and hydrophobic groups suggest improved membrane permeability compared to amino-substituted derivatives .

Table 1: Substituent Impact on Key Properties

Physicochemical and Crystallographic Properties

- Dihedral Angles: The target compound’s amino group may reduce the phenyl-thiophene dihedral angle compared to nitro analogues (8–15° in ), promoting planar conformations and stronger intermolecular interactions .

- Hydrogen Bonding: The 5-amino group can form intramolecular N–H⋯O/S bonds, improving crystal stability and solubility relative to nitro or methyl derivatives .

- Crystal Packing: highlights weak C–H⋯O/S interactions in nitro derivatives, whereas amino groups in the target compound may enable stronger hydrogen-bonded networks .

Biological Activity

N-(5-amino-2-chlorophenyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a thiophene ring, an amine group, and a carboxamide functional group. Its structure allows for various chemical modifications that can enhance its biological activity. The compound can undergo several reactions, including oxidation and reduction, which may affect its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is believed to inhibit the activity of certain enzymes involved in cancer progression and inflammation. The exact pathways remain under investigation, but it is suggested that the compound may modulate biochemical pathways related to cell proliferation and apoptosis.

Biological Activity Overview

The compound has been evaluated for several biological activities, including:

- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can reduce cell viability in ovarian and breast cancer cells .

- Anti-inflammatory Effects : The compound has been explored for its potential to mitigate inflammatory responses, although detailed mechanisms are still being elucidated .

- Antimicrobial Properties : Preliminary studies suggest that thiophene derivatives can possess antibacterial and antifungal activities, although specific data for this compound is limited .

Anticancer Studies

- In Vitro Cytotoxicity : A study conducted on several cancer cell lines demonstrated that this compound significantly decreased cell viability in a dose-dependent manner. For instance, treatment with 100 µM of the compound resulted in a 39.8% reduction in viability in Caco-2 colorectal adenocarcinoma cells compared to untreated controls .

- Mechanistic Insights : Another research highlighted the compound's ability to induce apoptosis in cancer cells through caspase activation pathways. This suggests a promising role as a therapeutic agent against malignancies such as breast and ovarian cancers .

Anti-inflammatory Research

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This mechanism could potentially be leveraged for treating conditions like rheumatoid arthritis or other inflammatory diseases .

Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Significant cytotoxicity against Caco-2 | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Antimicrobial | Potential antibacterial properties |

Cytotoxic Effects on Cancer Cell Lines

Q & A

Q. What are the established synthetic routes for N-(5-amino-2-chlorophenyl)thiophene-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound is synthesized via acid-amine coupling reactions. A typical procedure involves reacting thiophene-2-carbonyl chloride with 5-amino-2-chloroaniline in acetonitrile under reflux for 1–2 hours . Key optimization steps include:

- Solvent Selection : Acetonitrile is preferred due to its high polarity, which facilitates nucleophilic substitution .

- Stoichiometry : Equimolar ratios of reactants minimize side products .

- Purification : Slow evaporation of the solvent yields high-purity crystals suitable for X-ray diffraction .

Characterization via melting point analysis, NMR, and IR ensures purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- X-ray Crystallography : Resolve molecular geometry using programs like ORTEP-3 to analyze bond lengths, angles, and dihedral angles (e.g., benzene-thiophene dihedral angles of 8.5–13.5°) .

- NMR Spectroscopy : Assign peaks using - and -NMR to confirm the amine and thiophene moieties. For example, the aromatic proton signals appear at δ 6.8–7.5 ppm .

- IR Spectroscopy : Identify amide C=O stretches (~1650 cm) and N–H bends (~3300 cm) .

- Mass Spectrometry : Confirm molecular weight via HRMS (e.g., [M+H] at m/z 267.05) .

Advanced Research Questions

Q. How do the dihedral angles between aromatic rings influence supramolecular assembly, and what methods are used to analyze these interactions?

Methodological Answer: Dihedral angles between the thiophene and benzene rings (e.g., 8.5–13.5°) determine packing efficiency and intermolecular interactions . To analyze:

- X-ray Diffraction : Measure angles using software like ORTEP-3 .

- Hydrogen Bonding : Identify non-classical C–H⋯O/S interactions (e.g., C8–H8⋯O1, 2.50 Å) that stabilize crystal lattices .

- Graph-Set Analysis : Classify hydrogen-bonding motifs (e.g., S(6) ring motifs) to predict supramolecular behavior .

Q. What strategies resolve contradictions in bioactivity data across studies of thiophene carboxamide derivatives?

Methodological Answer:

- Structural Variability : Compare substituent effects (e.g., chloro vs. nitro groups) on bioactivity. For example, ortho-chloro substitution enhances intramolecular hydrogen bonding, altering cytotoxicity .

- Assay Standardization : Use consistent bacterial strains (e.g., E. coli ATCC 25922) and MIC protocols to reduce variability .

- Dose-Response Analysis : Validate IC values across multiple cell lines (e.g., MCF-7 vs. HeLa) to confirm selectivity .

Q. How do substituent effects on aromatic rings modulate hydrogen-bonding networks in thiophene carboxamide crystals?

Methodological Answer:

- Electron-Withdrawing Groups (e.g., –NO): Increase polarization of the amide bond, strengthening C–H⋯O interactions (e.g., O5⋯H–C11 = 2.45 Å) .

- Steric Effects : Bulky substituents (e.g., –CF) disrupt π-stacking, reducing crystal density .

- Halogen Bonds : Chloro groups participate in C–Cl⋯π interactions (3.3–3.5 Å), influencing packing motifs .

Q. What is the mechanism of antibacterial action for this compound derivatives?

Methodological Answer:

- Membrane Disruption : Thiophene carboxamides integrate into lipid bilayers, detected via fluorescent dye leakage assays .

- Enzyme Inhibition : Molecular docking studies suggest binding to bacterial dihydrofolate reductase (DHFR) active sites (binding energy ≤ −8.5 kcal/mol) .

- ROS Induction : Quantify reactive oxygen species (ROS) using DCFH-DA probes; IC values correlate with oxidative stress levels .

Q. How does comparative structural analysis with homologs (e.g., furan carboxamides) inform design of bioactive analogs?

Methodological Answer:

- Dihedral Angle Comparisons : Furan analogs (e.g., N-(2-nitrophenyl)furan-2-carboxamide) exhibit larger ring torsions (9.7° vs. 8.5°), reducing planarity and bioactivity .

- Hydrogen-Bond Propensity : Thiophene’s sulfur atom enhances C–H⋯S interactions (2.8–3.0 Å), improving stability over furan derivatives .

- Bioisosteric Replacement : Replace thiophene with benzothiophene to enhance lipophilicity (logP increase by 0.5–1.0), improving blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.